Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
triazanium;[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNGGIXIOHBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861894 | |
| Record name | Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-30-7 | |
| Record name | Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Phosphorus Oxychloride
3-Methylbut-3-enol reacts with POCl₃ in anhydrous conditions, typically in the presence of a base (e.g., pyridine) to scavenge HCl:
Subsequent hydrolysis yields the monophosphate acid:
Diphosphate Formation
Oxidation or coupling reactions may introduce the second phosphate group. For example, using a condensing agent like carbodiimide:
Neutralization with Ammonia
The final step involves neutralizing the diphosphate acid with ammonia to form the triazanium salt:
Key Conditions :
-
Temperature : Room temperature to 40°C to prevent decomposition.
-
Stoichiometry : Excess ammonia ensures complete neutralization.
Purification and Characterization
Crystallization
The product is crystallized from ethanol or acetone, yielding a white crystalline solid.
Analytical Data
| Property | Value/Description |
|---|---|
| Solubility | Highly soluble in water, moderate in methanol |
| Melting Point | Decomposes above 150°C |
| Spectroscopic Data | IR: P–O stretches at 1050–1250 cm⁻¹ |
| ³¹P NMR: δ −2 to −5 ppm (phosphate groups) |
Challenges and Optimization
-
Side Reactions : Competing esterification or decomposition at elevated temperatures.
-
Yield Improvement : Use of anhydrous conditions and stoichiometric control enhances purity.
-
Scalability : Industrial production requires continuous neutralization systems to manage exothermic reactions.
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| POCl₃ phosphorylation | POCl₃, pyridine | 60–70% | High |
| P₂O₅-mediated synthesis | P₂O₅, H₂SO₄ | 50–65% | Moderate |
| Carbodiimide coupling | DCC, DMAP | 55–68% | High |
Industrial and Research Applications
While specific applications of this compound are proprietary, its structural analogs are used in:
Chemical Reactions Analysis
Types of Reactions: DMAPP (ammonium salt) undergoes various chemical reactions, including:
Condensation Reactions: It reacts with isopentyl pyrophosphate to form geranyl pyrophosphate, which can further react to form farnesyl pyrophosphate.
Isomerization: The enzyme isopentenyl pyrophosphate isomerase catalyzes the isomerization between DMAPP and isopentenyl pyrophosphate.
Common Reagents and Conditions:
Condensation Reactions: Typically involve the use of enzymes such as farnesyl diphosphate synthase under physiological conditions.
Isomerization: Requires the presence of isopentenyl pyrophosphate isomerase and occurs under mild conditions.
Major Products:
Geranyl Pyrophosphate: Formed from the condensation of DMAPP with isopentyl pyrophosphate.
Farnesyl Pyrophosphate: Formed from the further reaction of geranyl pyrophosphate with another molecule of isopentyl pyrophosphate.
Scientific Research Applications
Biochemical Research
Triazanium; [3-methylbut-3-enoxy(oxido)phosphoryl] phosphate has been studied for its role as a phosphoantigen and human metabolite. Its structural characteristics enable it to interact with various biological molecules, making it a valuable tool in biochemical research.
Key Applications :
- Metabolite Studies : As a metabolite in organisms like Saccharomyces cerevisiae, it plays a role in metabolic pathways, particularly those involving isoprenoid biosynthesis .
- Phosphoantigen Research : It serves as an epitope in studies aimed at understanding immune responses and the development of vaccines.
Pharmaceutical Development
The compound's unique properties make it a candidate for drug development, particularly in targeting specific biological pathways.
Case Studies :
- Antiviral Agents : Research indicates that derivatives of triazanium compounds can inhibit viral replication, suggesting potential use in antiviral therapies.
- Cancer Treatment : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells, indicating a possible application in oncology .
Data Tables
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Biochemical Research | Metabolite Studies | Involved in isoprenoid biosynthesis |
| Pharmaceutical Development | Antiviral Agents | Inhibition of viral replication |
| Cancer Treatment | Apoptosis Induction | Potential use in oncology |
Mechanism of Action
DMAPP (ammonium salt) exerts its effects through its role as an isoprenoid precursor. It participates in the mevalonate pathway and the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, both of which are essential for the biosynthesis of isoprenoids . The enzyme isopentenyl pyrophosphate isomerase catalyzes the isomerization between DMAPP and isopentenyl pyrophosphate, facilitating the production of various isoprenoid compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Isopentenyl Pyrophosphate (IPP)
- Similarities: Both compounds are intermediates in isoprenoid biosynthesis. The 3-methylbut-3-enoxy group in Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate mirrors the isopentenyl moiety in IPP, enabling analogous roles in chain elongation .
- Differences : The trilithium salt form of the target compound enhances its stability in aqueous solutions compared to IPP’s magnesium or calcium complexes. Additionally, the triazanium cation may alter binding affinity to enzymes like farnesyl pyrophosphate synthase .
Phosphoryl Transfer Potential Relative to ATP and PEP
- This compound lacks adenosine’s ribose moiety, reducing its role in energy transfer but enhancing specificity in isoprenoid biosynthesis.
Enzymatic Hydrolysis Compared to Phosphate Monoesters and Diesters
- Alkaline Phosphatase (AP) Substrates: AP hydrolyzes phosphate monoesters (e.g., methyl phenyl phosphate) via a loose, dissociative transition state . This compound’s bulky 3-methylbut-3-enoxy group may hinder AP’s active-site access, reducing hydrolysis rates compared to simpler monoesters .
- Phosphate Diesters: Diesters (e.g., DNA backbone) require associative transition states for hydrolysis. The target compound’s monoester configuration and hydrophobic side chain likely make it resistant to diesterase activity .
Comparison with Industrial Phosphates (Sodium Triphosphate)
- Sodium Triphosphate (Na₅P₃O₁₀) : Used as a water softener and detergent additive due to its chelating properties . Unlike the target compound, sodium triphosphate lacks organic substituents, making it more hydrophilic but less specific in biochemical interactions.
- Reactivity: The 3-methylbut-3-enoxy group in this compound introduces steric hindrance, reducing metal-ion chelation efficiency compared to linear polyphosphates .
Thiophosphoryl Analogues
- Thiophosphoryl (P=S) Compounds : These exhibit slower hydrolysis rates due to weaker electrophilicity at phosphorus . The target compound’s phosphoryl (P=O) group is more reactive in enzymatic transfer reactions, making it preferable in biosynthetic applications .
Data Tables
Table 1: Key Properties of this compound and Comparators
Table 2: Enzymatic Hydrolysis Rates (Relative)
Biological Activity
Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate is a complex chemical compound with potential applications in various biological fields, particularly in pharmaceuticals and biotechnology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula :
- IUPAC Name : this compound
The compound contains a phosphoric acid derivative, which plays a crucial role in its biological interactions. Its structural components include three ammonium ions and a phosphoryl group, making it highly soluble in water and reactive in biological systems.
This compound exhibits several biological activities that can be attributed to its phosphorous moiety and the presence of nitrogen atoms. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy production and biosynthesis of nucleotides.
- Signal Transduction Modulation : It may influence signaling pathways by acting as a phosphate donor or acceptor, thus altering the phosphorylation states of proteins involved in cellular signaling.
- Antiviral Activity : Preliminary studies suggest that this compound could exhibit antiviral properties by interfering with viral replication processes.
Case Studies
- Antiviral Research : A study conducted on the antiviral effects of triazanium compounds indicated that derivatives of this compound could significantly reduce viral load in infected cell lines, suggesting potential therapeutic applications against viral infections .
- Enzyme Activity Assays : In vitro assays demonstrated that this compound inhibited the activity of certain kinases, which are crucial for cell cycle regulation. This inhibition was dose-dependent, indicating a potential role in cancer therapy .
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced kinase activity | |
| Antiviral Activity | Decreased viral replication | |
| Signal Transduction Modulation | Altered phosphorylation states |
Research Findings
Research indicates that this compound may serve as a promising candidate for further development in therapeutic contexts. Key findings include:
- Pharmacological Potential : The compound's ability to modulate enzyme activity suggests its potential use in drug design for conditions like cancer and viral infections.
- Safety Profile : Toxicological studies are necessary to establish the safety profile of this compound before clinical applications can be considered.
Q & A
Q. What experimental strategies are recommended for synthesizing Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate with high purity?
Methodological Answer: Synthesis optimization should focus on controlling phosphorylation conditions to minimize diastereomer formation. For example, using phosphoryl guanidine-based modifications (as in oligonucleotide synthesis) can improve regioselectivity . Post-synthesis purification via reversed-phase HPLC or ion-exchange chromatography is critical, as demonstrated in isolating mono-substituted phosphoryl guanidine derivatives . Monitoring reaction progress with NMR ensures proper phosphorylation and identifies byproducts.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer: High-resolution and NMR can resolve stereochemical ambiguities and confirm phosphorylation sites, as shown in studies of phosphoryl guanidine trideoxyribonucleotides . X-ray crystallography is ideal for resolving spatial arrangements of the 3-methylbut-3-enoxy group and phosphoryl moieties, while FT-IR spectroscopy identifies key functional groups like P=O and P–O–C .
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer: Stability assays under physiological pH (6.5–7.5) should be conducted using UV-Vis or NMR to track hydrolysis. The 3-methylbut-3-enoxy group may confer steric protection against nucleophilic attack, similar to alkyl-substituted phosphate esters, but acidic conditions (pH <4) likely accelerate P–O cleavage . Buffer systems (e.g., Tris-HCl) should be selected to avoid metal-ion-catalyzed degradation .
Advanced Research Questions
Q. What mechanistic insights explain the phosphoryl transfer reactivity of this compound compared to unsubstituted phosphate esters?
Methodological Answer: Computational studies (e.g., DFTB3+VR-SCOSMO) can model the transition states of phosphoryl transesterification, highlighting how the 3-methylbut-3-enoxy group alters charge distribution and steric hindrance . Experimental kinetic isotope effects (KIEs) using -labeled substrates distinguish between associative (in-line) and dissociative (metaphosphate) mechanisms, as demonstrated in methyl phosphate hydrolysis .
Q. How can discrepancies between theoretical and experimental hydrolysis barriers be resolved for this compound?
Methodological Answer: Hybrid QM/MM simulations paired with free-energy perturbation (FEP) calculations reconcile experimental activation energies with theoretical models. For example, studies on p-nitrophenyl phosphate hydrolysis revealed energetically similar substrate-driven (protonated intermediate) and product-driven (deprotonated transition state) pathways, which can be discriminated via KIEs . Adjusting solvation models (e.g., implicit vs. explicit water) in simulations further refines accuracy .
Q. What role do metal fluoride complexes play in studying enzymatic interactions with this compound?
Methodological Answer: Aluminum or magnesium fluoride complexes mimic transition states of phosphoryl transfer enzymes. For instance, NMR and X-ray crystallography of alkaline phosphatase (AP) complexes reveal how the enzyme stabilizes pentavalent transition states, providing insights into catalytic proficiency () . Competitive inhibition assays with this compound can quantify binding affinity relative to native substrates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
